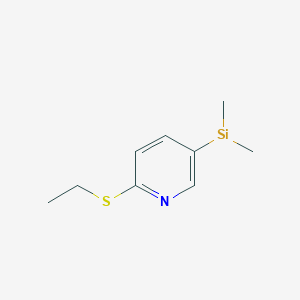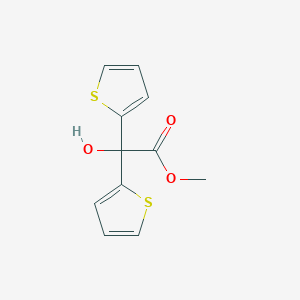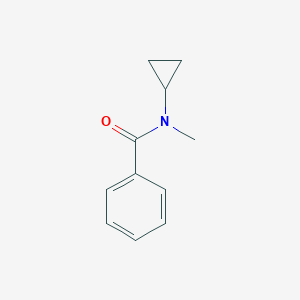
N-cyclopropyl-N-methyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-methyl-benzamide (CPM) is a chemical compound that has gained attention in scientific research due to its potential use in drug development. CPM belongs to the class of benzamides and has a cyclopropyl and methyl group attached to the nitrogen atom.
Wirkmechanismus
N-cyclopropyl-N-methyl-benzamide acts as a partial agonist at the dopamine D2 receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in dopamine release, which can improve symptoms associated with dopamine dysfunction. N-cyclopropyl-N-methyl-benzamide also has affinity for other receptors, including the sigma-1 receptor and the serotonin 5-HT1A receptor.
Biochemische Und Physiologische Effekte
N-cyclopropyl-N-methyl-benzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine release in the striatum, a decrease in glutamate release in the prefrontal cortex, and an increase in GABA release in the ventral tegmental area. These effects can improve motor function, cognitive function, and reduce drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-methyl-benzamide has several advantages for lab experiments, including its ability to selectively bind to the dopamine D2 receptor and its moderate affinity for other receptors. However, N-cyclopropyl-N-methyl-benzamide has limitations, including its low yield during synthesis and its potential for off-target effects at high doses.
Zukünftige Richtungen
There are several future directions for N-cyclopropyl-N-methyl-benzamide research, including the development of more efficient synthesis methods, the investigation of its potential use in other neurological disorders, and the exploration of its efficacy in combination with other drugs. Additionally, further research is needed to understand the long-term effects of N-cyclopropyl-N-methyl-benzamide and its potential for addiction and tolerance.
Conclusion
In conclusion, N-cyclopropyl-N-methyl-benzamide is a promising compound for drug development due to its ability to selectively bind to the dopamine D2 receptor and its potential use in treating neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for N-cyclopropyl-N-methyl-benzamide research are diverse and offer exciting possibilities for the development of new drugs and treatments.
Synthesemethoden
N-cyclopropyl-N-methyl-benzamide can be synthesized using various methods, including the reaction of N-methylbenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylbenzamide with cyclopropylmagnesium bromide in the presence of a catalyst such as copper iodide. The yield of N-cyclopropyl-N-methyl-benzamide using these methods is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-methyl-benzamide has been studied for its potential use in drug development due to its ability to bind to the dopamine D2 receptor. This receptor is involved in various physiological processes, including movement, motivation, and reward. N-cyclopropyl-N-methyl-benzamide has shown potential as a treatment for Parkinson's disease, schizophrenia, and drug addiction.
Eigenschaften
CAS-Nummer |
155940-92-4 |
|---|---|
Produktname |
N-cyclopropyl-N-methyl-benzamide |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
YJGOXHXGSNBHRI-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
Synonyme |
Benzamide, N-cyclopropyl-N-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



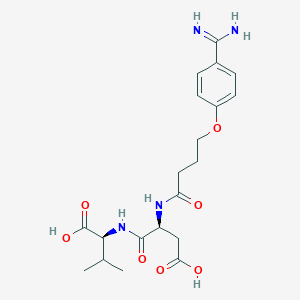
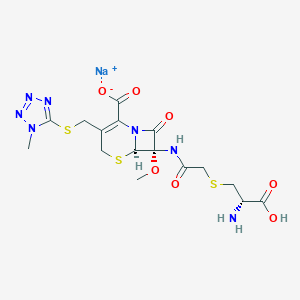
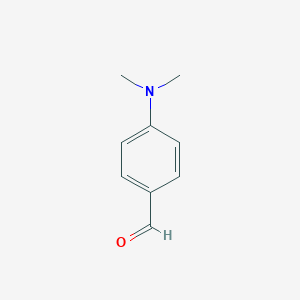
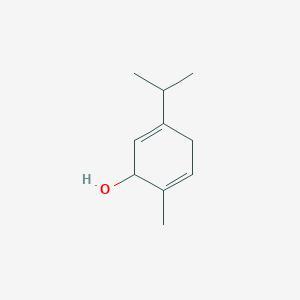
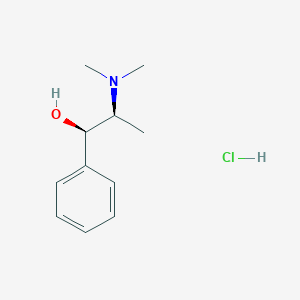
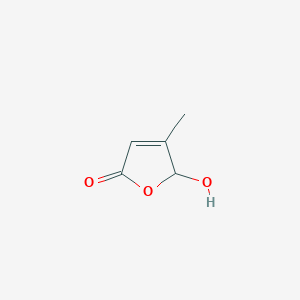

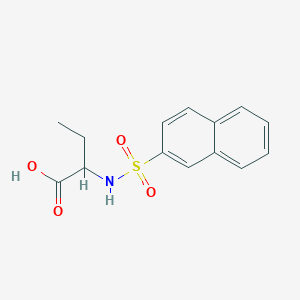



![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
